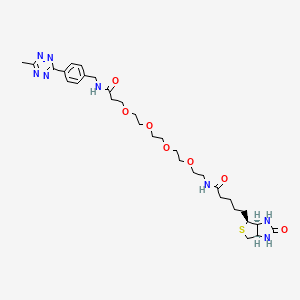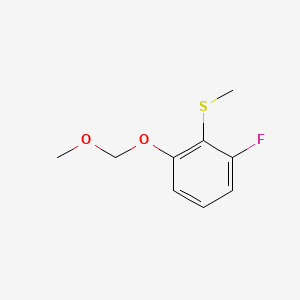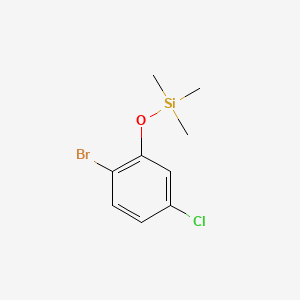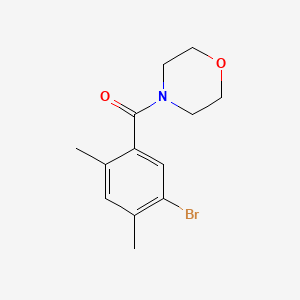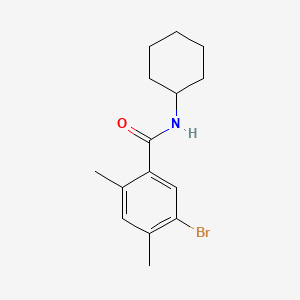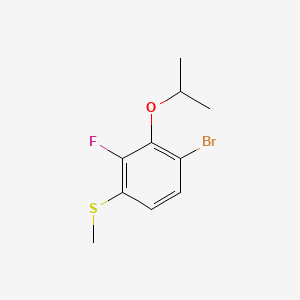
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C10H12BrFOS and a molecular weight of 279.17 . It is also known by its IUPAC name (5-bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, fluoro, isopropoxy, and methylthio groups . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a liquid in its physical form . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources .Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in many organic reactions, and as a tool in studying the biochemical and physiological effects of various compounds. This compound has also been used in the development of new drugs and pharmaceuticals and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane acts as a catalyst in many organic reactions. It is believed to act by forming a complex with the substrate and stabilizing the transition state of the reaction, thus increasing the reaction rate. In addition, this compound can also act as a nucleophile, attacking electrophilic sites in the substrate and forming new bonds.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the human body, as well as the effects of various hormones and proteins on the body. In addition, this compound has also been used to study the effects of various environmental pollutants on the body.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has many advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it must be used in a non-polar solvent. In addition, it is not very stable and can decompose if exposed to high temperatures or strong acids.
Zukünftige Richtungen
There are many potential future directions for (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. In addition, it could be used to study the effects of various environmental pollutants on the body. It could also be used to study the effects of various hormones and proteins on the body, as well as the effects of various drugs on the body. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-fluoro-3-isopropoxyphenyl bromide (4BFIPB) with sodium sulfide to form this compound. This reaction is carried out in a non-polar solvent such as toluene at room temperature. The second step involves the removal of the sulfide group through a nucleophilic substitution reaction. This reaction is carried out in a polar solvent such as methanol at room temperature.
Safety and Hazards
The safety data sheet for “(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes and get medical aid .
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-4-methylsulfanyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-10-7(11)4-5-8(14-3)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFIEILPPGISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

